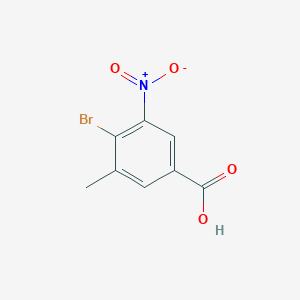

4-Bromo-3-methyl-5-nitrobenzoic acid

Übersicht

Beschreibung

4-Bromo-3-methyl-5-nitrobenzoic acid, commonly referred to as BMN, is an organic compound belonging to the nitrobenzoic acid family. It is a white crystalline solid with a molecular formula of C7H5BrNO4. BMN is a versatile intermediate used in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and dyes. It is also used as a catalyst to initiate the synthesis of polymers and polysaccharides. BMN is a useful reagent in a variety of chemical processes due to its unique reactivity and solubility.

Wissenschaftliche Forschungsanwendungen

Synthesis of Ester Derivatives

4-Bromo-3-methyl-5-nitrobenzoic acid can be used in the synthesis of its succinimide ester . This derivative can be further used in various organic reactions.

Preparation of Mercaptan Derivatives

This compound can be used in the synthesis of 4-(2-hydroxyethylmercaptylmethyl)-3-nitrobenzoic acid . Mercaptans are a class of organosulfur compounds that are often used in the creation of polymers, pharmaceuticals, and other chemical products.

Synthesis of Amino Derivatives

4-Bromo-3-methyl-5-nitrobenzoic acid can be used to synthesize 4-((2-(hydroxymethyl)phenyl amino)methyl)-3-nitrobenzoic acid . Amino derivatives have a wide range of applications in the field of medicinal chemistry and drug design.

Nitration of Alkanes and Aromatic Compounds

Nitro compounds, such as 4-Bromo-3-methyl-5-nitrobenzoic acid, can be used in the nitration of alkanes and aromatic compounds . This is a fundamental reaction in organic chemistry, leading to the production of a wide variety of nitro derivatives.

Herbicidal Uses

Several polynitrobenzene derivatives, which can potentially be synthesized from 4-Bromo-3-methyl-5-nitrobenzoic acid, have important herbicidal uses .

Research and Development in Material Science

Given its unique chemical structure, 4-Bromo-3-methyl-5-nitrobenzoic acid can be used in research and development in material science . Its properties can be leveraged to create new materials with desired characteristics.

Wirkmechanismus

Target of Action

It is known to participate in the synthesis of 3,4-dihydro-2 (1 h)-quinazolinones and 3,4-dihydro-1 h -quinazolin-2-thiones . These compounds have various biological activities, suggesting that 4-Bromo-3-methyl-5-nitrobenzoic acid may interact with a range of biological targets.

Mode of Action

It’s known that nitrobenzoic acid derivatives can undergo various chemical reactions, including suzuki–miyaura (sm) cross-coupling . This reaction involves the coupling of two organic groups, one electrophilic and one nucleophilic, in the presence of a palladium catalyst . The nitro group in the compound may also participate in redox reactions .

Biochemical Pathways

The compound’s participation in the synthesis of quinazolinones suggests it may influence pathways involving these molecules .

Pharmacokinetics

The compound’s lipophilicity, water solubility, and other properties can also influence its bioavailability .

Result of Action

As a precursor in the synthesis of quinazolinones, it may indirectly contribute to the biological activities of these compounds .

Action Environment

The action of 4-Bromo-3-methyl-5-nitrobenzoic acid can be influenced by various environmental factors. For instance, the SM cross-coupling reaction it may participate in is known to be mild and functional group tolerant . Additionally, the compound’s stability and reactivity can be affected by factors such as temperature, pH, and the presence of other chemical species .

Eigenschaften

IUPAC Name |

4-bromo-3-methyl-5-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO4/c1-4-2-5(8(11)12)3-6(7(4)9)10(13)14/h2-3H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYNYRBQJISZOGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Br)[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2795240.png)

![N-[1,1'-biphenyl]-2-yl-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-pyrimidinecarboxamide](/img/structure/B2795244.png)

![3-(2-chloro-6-fluorophenyl)-9-(2-methoxyethyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2795245.png)

![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-methylbutanamide](/img/structure/B2795246.png)

![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)quinoline-2-carboxamide](/img/structure/B2795248.png)

![Benzo[d]thiazol-6-yl(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone](/img/structure/B2795257.png)